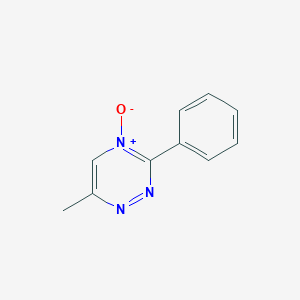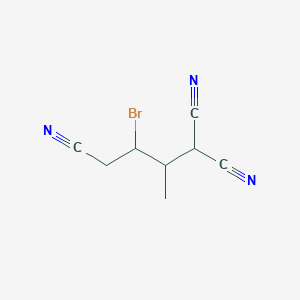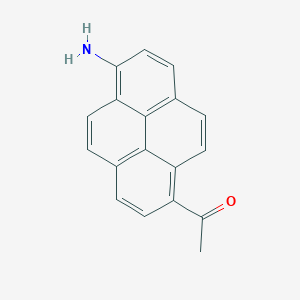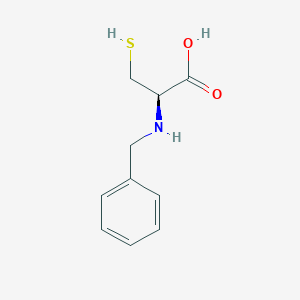
(2R)-2-(benzylamino)-3-sulfanylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Benzylamino)-3-mercaptopropionic acid is an organic compound that features both an amino group and a thiol group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both benzylamino and mercapto groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Benzylamino)-3-mercaptopropionic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as ®-2-amino-3-mercaptopropionic acid.
Benzylation: The amino group of ®-2-amino-3-mercaptopropionic acid is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide. This step introduces the benzylamino group into the molecule.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure ®-2-(Benzylamino)-3-mercaptopropionic acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Benzylamino)-3-mercaptopropionic acid may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(Benzylamino)-3-mercaptopropionic acid undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the benzylamino group.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified benzylamino derivatives.
Substitution: Various substituted benzylamino derivatives.
Aplicaciones Científicas De Investigación
®-2-(Benzylamino)-3-mercaptopropionic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-(Benzylamino)-3-mercaptopropionic acid involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes and receptors, while the thiol group can form disulfide bonds with other thiol-containing molecules. These interactions can modulate biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Amino-3-mercaptopropionic acid: Lacks the benzyl group but has similar thiol and amino functionalities.
®-2-(Methylamino)-3-mercaptopropionic acid: Contains a methyl group instead of a benzyl group.
®-2-(Phenylamino)-3-mercaptopropionic acid: Contains a phenyl group instead of a benzyl group.
Uniqueness
®-2-(Benzylamino)-3-mercaptopropionic acid is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The benzyl group can enhance the compound’s ability to interact with specific molecular targets and pathways, making it a valuable molecule for various applications.
Propiedades
Número CAS |
65776-14-9 |
|---|---|
Fórmula molecular |
C10H13NO2S |
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
(2R)-2-(benzylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C10H13NO2S/c12-10(13)9(7-14)11-6-8-4-2-1-3-5-8/h1-5,9,11,14H,6-7H2,(H,12,13)/t9-/m0/s1 |
Clave InChI |
UAYNVVPNQUUEEZ-VIFPVBQESA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN[C@@H](CS)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)CNC(CS)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



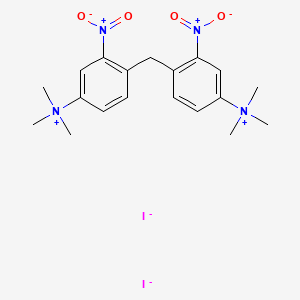
![3-[2-(4-Bromophenyl)-2-oxoethyl]-5-phenyl-1,3-oxazol-2(3H)-one](/img/structure/B14486391.png)

phenylphosphanium](/img/structure/B14486400.png)
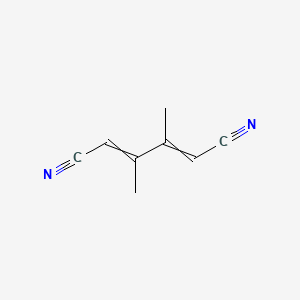
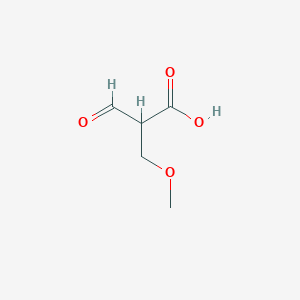

![8-Methyl-1-(propan-2-yl)spiro[4.5]deca-3,7-dien-2-one](/img/structure/B14486435.png)
